2-imino-N-(naphthalen-1-yl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
2-imino-N-(naphthalen-1-yl)-4-oxo-1,3-thiazinane-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a naphthalene moiety, which is known for its aromatic properties, and a thiazinane ring, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-(naphthalen-1-yl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves the reaction of 1-naphthylamine with cyanoacetic acid derivatives under specific conditions. One common method includes the following steps:
Formation of Cyanoacetamide Intermediate: The reaction of 1-naphthylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide yields 1-naphthyl-2-cyanoacetamide.
Final Product Formation: The resulting product is then subjected to further reactions, such as oxidation or substitution, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-imino-N-(naphthalen-1-yl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Triethylamine, sodium ethoxide
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-imino-N-(naphthalen-1-yl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation
Properties
IUPAC Name |
2-amino-N-naphthalen-1-yl-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-15-18-13(19)8-12(21-15)14(20)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,17,20)(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISYYQVNNSJQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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